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molecular formula C12H13FN2O3 B8792364 3-(2-Aminoethyl)-6-fluoro-5-methoxy-1H-indole-2-carboxylic acid CAS No. 62106-04-1

3-(2-Aminoethyl)-6-fluoro-5-methoxy-1H-indole-2-carboxylic acid

Cat. No. B8792364
M. Wt: 252.24 g/mol
InChI Key: XHTZEUPTLJWOLQ-UHFFFAOYSA-N
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Patent
US09260445B2

Procedure details

To a mixture of 7-fluoro-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one (780 mg), ethanol (5.00 mL), and water (5.00 mL) was added potassium hydroxide (1.58 g), followed by stirring at 80° C. overnight. Potassium hydroxide (1.58 g) was added to the reaction mixture, followed by stirring at 100° C. for 6 hours. After cooling to room temperature, the solvent was evaporated under reduced pressure. The obtained residue was dissolved in water (10.0 mL), to the mixture was added acetic acid (3.00 mL), and the precipitated solid was collected by filtration and dried under reduced pressure to obtain 3-(2-aminoethyl)-6-fluoro-5-methoxy-1H-indole-2-carboxylic acid (607 mg) as a reddish brown solid.
Quantity
780 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step Two
Quantity
1.58 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]3[CH2:14][CH2:13][NH:12][C:11](=[O:15])[C:7]=3[NH:8]2)=[CH:4][C:3]=1[O:16][CH3:17].C([OH:20])C.[OH-].[K+]>O>[NH2:12][CH2:13][CH2:14][C:6]1[C:5]2[C:9](=[CH:10][C:2]([F:1])=[C:3]([O:16][CH3:17])[CH:4]=2)[NH:8][C:7]=1[C:11]([OH:20])=[O:15] |f:2.3|

Inputs

Step One
Name
Quantity
780 mg
Type
reactant
Smiles
FC1=C(C=C2C3=C(NC2=C1)C(NCC3)=O)OC
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.58 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
1.58 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
by stirring at 80° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring at 100° C. for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The obtained residue was dissolved in water (10.0 mL), to the mixture
ADDITION
Type
ADDITION
Details
was added acetic acid (3.00 mL)
FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NCCC1=C(NC2=CC(=C(C=C12)OC)F)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 607 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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